molecular formula C49H68ClN3O12 B1193358 N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Cat. No. B1193358
M. Wt: 926.54
InChI Key: XOOJZKUFBYYOMK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a NHS ester group, which is an amine reactive group. Hydophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cyanine-labeled biomolecules for subsequent use such as in vivo research, and drug design related experiments.

Scientific Research Applications

Hydrogel Formation and Biomedical Applications
N-Hydroxysuccinimide (NHS) activated oxo-esters, like those in N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, have been used in oxo-ester mediated native chemical ligation (OMNCL) for polymer hydrogel formation, in-vitro cell encapsulation, and in-vivo implantation. These hydrogels demonstrate potential for applications in wound healing, tissue repair, drug delivery, and tissue engineering due to their adhesive properties to hydrated tissue and minimal inflammatory response when implanted in mice (Strehin et al., 2013).

PEGylation in Biopharmaceuticals
PEGylation, the process of covalently bonding polyethylene glycol (PEG) to peptides or proteins, uses N-hydroxysuccinimide (NHS) esters for improving bioavailability and reducing immunogenicity of biopharmaceuticals. This is significant for enhancing the therapeutic efficacy of various drugs (Crafts et al., 2016).

Protein and Peptide Functionalization
NHS-activated esters are crucial in the functionalization of peptides and proteins. This includes applications in late-stage functionalization with PEG units, fluorescent probes, and cytotoxic agents, offering a level of molecular control valuable in designing functional bioconjugates (Silva et al., 2021).

Site-Specific Protein Labeling
NHS-esters like those in N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 are used for site-specific protein labeling, particularly useful in biochemical investigations such as clarifying mechanisms of ubiquitin ligases. This targeted labeling allows for more controlled stoichiometry and less interference with protein function (Dempsey et al., 2018).

Adhesive Biomedical Materials
NHS end-groups in polymers like N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 have been utilized to create strong bio-adhesives with tunable elasticity. Such adhesives are promising for various biomedical applications due to their adhesive strength, minimal cytotoxicity, and retention in the body with minimal inflammation (Kelmansky et al., 2017).

Drug Delivery Systems
NHS-ester functionalized hydrogels and polymers are used in developing nanohydrogels for pH-responsive drug delivery, particularly for anticancer drugs. These systems have demonstrated great potential in loading and controlled release of drugs like methotrexate, offering improved cytotoxicity induction in cancer cells (Farzanfar et al., 2021).

properties

Product Name

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Molecular Formula

C49H68ClN3O12

Molecular Weight

926.54

IUPAC Name

2-((1E,3E)-5-((E)-1-(15-((2,5-dioxopyrrolidin-1-yl)oxy)-15-oxo-3,6,9,12-tetraoxapentadecyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-3H-indol-1-ium chloride

InChI

InChI=1S/C49H68N3O12.ClH/c1-48(2)39-13-9-11-15-41(39)50(22-25-58-30-33-62-36-35-60-28-27-56-5)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)51(44)23-26-59-31-34-63-38-37-61-32-29-57-24-21-47(55)64-52-45(53)19-20-46(52)54;/h6-18H,19-38H2,1-5H3;1H/q+1;/p-1

InChI Key

XOOJZKUFBYYOMK-UHFFFAOYSA-M

SMILES

CC1(C)C(/C=C/C=C/C=C2N(CCOCCOCCOCCOCCC(ON3C(CCC3=O)=O)=O)C(C=CC=C4)=C4C/2(C)C)=[N+](CCOCCOCCOCCOC)C5=CC=CC=C51.[Cl-]

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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